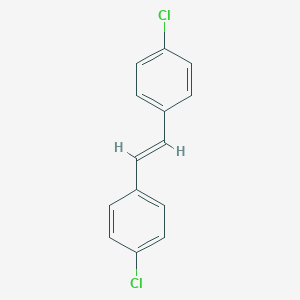

4,4'-Dichloro-trans-stilbene

説明

4,4’-Dichloro-trans-stilbene (DCS) is a compound with the molecular formula C14H10Cl2 . It has a molecular weight of 249.1 g/mol . The IUPAC name for this compound is 1-chloro-4-[(E)-2-(4-chlorophenyl)ethenyl]benzene . It is a derivative of stilbene, a fundamental molecule with several important biological and technological properties .

Molecular Structure Analysis

The molecule of 4,4’-Dichloro-trans-stilbene is not planar. The most populated conformations are a couple of symmetry-related, propeller-like structures, belonging to the C2 point group, characterized by the phenyl rings disrotated of about 18.7° with respect to the vinyl plane . There are also a couple of symmetry-related Ci structures where the rings are parallel, like the pedals of a cycle, having the two rings conrotated of an angle of ∼18.7° with respect to the vinyl fragment .

Physical And Chemical Properties Analysis

The physical and chemical properties of 4,4’-Dichloro-trans-stilbene include a molecular weight of 249.1 g/mol, a XLogP3-AA of 5.4, and a complexity of 197 . It has 0 hydrogen bond donor count, 0 hydrogen bond acceptor count, and 2 rotatable bonds . The exact mass and monoisotopic mass are 248.0159557 g/mol . The topological polar surface area is 0 Ų .

科学的研究の応用

Organic & Biomolecular Chemistry

- Field : Organic & Biomolecular Chemistry .

- Application : The stilbenes, including 4,4’-Dichloro-trans-stilbene, are significant moieties in various bioactive natural and synthetic structures. They are considered privileged structures .

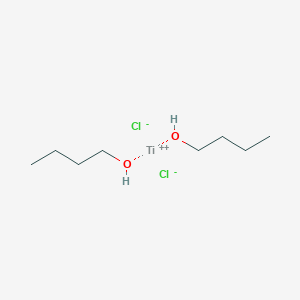

- Methods : The preparation of these structures via cross-coupling reactions has attracted much attention. The construction of stilbene and stilbene derivatives is achieved by carbon–carbon coupling reactions of organic compounds in the presence of transition metal catalysts or under metal-free conditions .

- Results : The review outlines the features of the important reactions, some product yields, and challenging reaction mechanisms .

Biomedicine

- Field : Biomedicine .

- Application : 4,4’-Dihydroxy-trans-stilbene, an analogue of 4,4’-Dichloro-trans-stilbene, has been studied for its ability to inhibit Lewis Lung Carcinoma growth in vivo through apoptosis, autophagy, and modulation of the tumour microenvironment .

- Methods : C57BL/6J mice started treatment with 4,4’-Dihydroxy-trans-stilbene, solubilised in drinking water, one week before LLC implantation, and continued for 21 days .

- Results : Both stilbenic compounds were able to contrast the tumour growth by increasing apoptosis and autophagy in LLC tumour masses .

Material Science

- Field : Material Science .

- Application : Stilbenes, including 4,4’-Dichloro-trans-stilbene, have diverse applications in the field of material science . They are used in the synthesis of important molecules with diverse applications .

- Methods : The synthesis of stilbene scaffold and related structures is achieved by various synthetic approaches over the last 30 years .

- Results : The review outlines the features of the important reactions, some product yields, and challenging reaction mechanisms .

Antimicrobial and Antifungal Applications

- Field : Biomedicine .

- Application : Many stilbene derivatives, including 4,4’-Dichloro-trans-stilbene, exhibit antimicrobial and antifungal properties . They show activity against both gram-positive and gram-negative bacteria, with the range of antimicrobial activity being much broader against gram-positive bacteria .

- Methods : Research into the properties of stilbene derivatives began with the discovery of antibiotic activity against bacteria and fungi .

- Results : These are demonstrated by natural stilbene derivatives from various plant species: grape, soybean, mulberry, cranberry, blueberry, and rhubarb .

Analytics

- Field : Analytical Chemistry .

- Application : Stilbene derivatives, including 4,4’-Dichloro-trans-stilbene, are analyzed for their biological activity, potential applications as preservatives, antiseptics, and disinfectants .

- Methods : Optimal conditions for the analysis of the stilbene derivatives were developed using the isotachophoresis technique .

- Results : The study summarized information on the qualitative and quantitative analysis of stilbene derivatives .

Material Enhancement

- Field : Material Science .

- Application : 4,4’-Dichloro-trans-stilbene can be considered as the prototype of a series of stilbenes substituted in 4,4’ positions to enhance their properties .

- Methods : The synthesis of stilbene scaffold and related structures is achieved by various synthetic approaches .

- Results : The review outlines the features of the important reactions, some product yields, and challenging reaction mechanisms .

Safety And Hazards

特性

IUPAC Name |

1-chloro-4-[(E)-2-(4-chlorophenyl)ethenyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10Cl2/c15-13-7-3-11(4-8-13)1-2-12-5-9-14(16)10-6-12/h1-10H/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WELCIURRBCOJDX-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC2=CC=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C2=CC=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10Cl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,4'-Dichloro-trans-stilbene | |

CAS RN |

5121-74-4 | |

| Record name | NSC33448 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33448 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

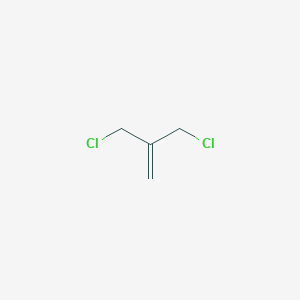

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。